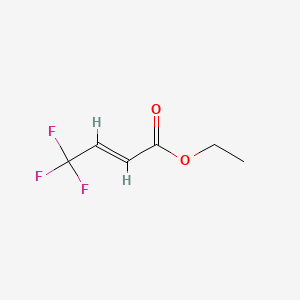

Ethyl 4,4,4-trifluorocrotonate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 4,4,4-trifluorocrotonate can be synthesized through the Michael addition reaction. This involves the reaction between ethyl crotonate and a trifluoromethylating agent under specific conditions . The reaction typically requires a base catalyst and is carried out at room temperature to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound .

Análisis De Reacciones Químicas

1,3-Dipolar Cycloaddition Reactions

ETFC exhibits exceptional reactivity in 1,3-dipolar cycloadditions, particularly with diazo compounds. A study demonstrated its rapid reaction with diazoacetamide (1 ), yielding a second-order rate constant of . This rate rivals optimized strain-promoted azide-alkyne cycloadditions, despite lacking strain-release mechanisms.

Key Features:

-

Regioselectivity : Computational analysis revealed an N–H⋯F–C hydrogen bond in the transition state, stabilizing the interaction and directing regioselectivity .

-

Chemoselectivity : ETFC reacts preferentially with diazoacetamide over azidoacetamide or non-fluorinated dipolarophiles like acrylates .

Comparison of Reaction Rates:

| Dipolarophile | Dipole | Rate Constant (, M⁻¹s⁻¹) |

|---|---|---|

| ETFC | Diazoacetamide | 0.1 |

| Acrylate | Diazoacetamide | <0.01 |

| Crotonate | Diazoacetamide | <0.01 |

Data sourced from cycloaddition kinetics studies .

Michael Addition Reactions

ETFC serves as a Michael acceptor in organic synthesis, enabling the formation of fluorinated building blocks for pharmaceuticals and agrochemicals . Its trifluoromethyl group enhances electrophilicity, facilitating nucleophilic attack by amines, thiols, and other carbon nucleophiles.

Reaction Conditions and Catalysis

-

Cycloadditions : Proceed efficiently at ambient temperature in aqueous or polar aprotic solvents .

-

Michael Additions : Often require basic catalysts (e.g., alkylamines) to deprotonate nucleophiles and enhance reactivity .

Computational Insights

Distortion/interaction analysis of ETFC’s cycloadditions highlights:

Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Compounds

Overview:

Ethyl 4,4,4-trifluorocrotonate serves as a crucial intermediate in synthesizing various fluorinated organic compounds. These compounds are vital in pharmaceuticals and agrochemicals due to their enhanced biological activities and stability.

Key Applications:

- Fluorinated Drug Candidates: The compound is used to synthesize drugs that exhibit increased potency and selectivity due to the presence of fluorine atoms.

- Agrochemicals: It plays a role in developing pesticides and herbicides that are more effective against target organisms.

Drug Development

Overview:

The trifluoromethyl group in this compound significantly enhances the biological activity of drug candidates. This property makes it valuable in medicinal chemistry.

Case Studies:

- Synthesis of Pyroglutamic Acids: The compound has been employed in synthesizing (2S,3S)-3-methyl- and (2S,3S)-3-trifluoromethylpyroglutamic acids through diastereoselective Michael addition reactions .

- Antiviral Agents: Research indicates that derivatives of this compound can be optimized for antiviral activity, showcasing its potential in developing new therapeutics.

Material Science

Overview:

In material science, this compound is utilized in formulating specialty polymers and coatings that exhibit improved thermal and chemical resistance.

Applications:

- Coatings: It contributes to the development of coatings that withstand harsh environmental conditions.

- Polymers: The incorporation of this compound into polymer matrices enhances their mechanical properties and durability.

Research in Organic Chemistry

Overview:

The compound is a versatile building block for chemists exploring new reaction pathways and mechanisms.

Applications:

- Synthetic Methodologies: this compound is frequently used in developing new synthetic methodologies that expand the toolbox available to organic chemists.

- Mechanistic Studies: It aids researchers in understanding the effects of fluorine substitution on molecular properties, reactivity, and stability.

Fluorine Chemistry Studies

Overview:

this compound is essential for studying the influence of fluorine on molecular properties.

Applications:

- Reactivity Studies: Researchers utilize this compound to investigate how fluorine affects reaction rates and mechanisms.

- Stability Analysis: The stability imparted by fluorine substitution is studied to understand its implications for drug design and material applications.

Mecanismo De Acción

The mechanism of action of ethyl 4,4,4-trifluorocrotonate involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilicity of the double bond, making it more susceptible to nucleophilic attack . This property is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.

Comparación Con Compuestos Similares

- Ethyl 4,4,4-trifluoroacetoacetate

- Ethyl 4,4,4-trifluorobutyrate

- Ethyl 4,4,4-trifluoro-2-butynoate

Uniqueness: Ethyl 4,4,4-trifluorocrotonate is unique due to its trifluoromethyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals .

Actividad Biológica

Ethyl 4,4,4-trifluorocrotonate is a fluorinated compound that has garnered attention in various fields due to its unique chemical properties and biological activities. This article delves into its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group attached to a crotonate structure. Its molecular formula is , and it possesses significant reactivity due to the electronegative fluorine atoms. This reactivity makes it a valuable intermediate in organic synthesis, particularly in medicinal chemistry and agrochemical formulations.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Pharmaceutical Applications : this compound serves as an important intermediate in the synthesis of pharmaceuticals targeting various diseases, including neurological disorders and cancer. The trifluoromethyl group enhances the selectivity and potency of drug candidates by influencing their interaction with biological targets .

- Agrochemical Applications : This compound is utilized in the development of herbicides and insecticides. Its ability to interfere with specific biological pathways in pests leads to increased efficacy in crop protection .

- Material Science : In materials science, this compound is explored for its potential in creating fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Synthesis and Reactivity : Research has demonstrated efficient synthetic routes for producing this compound with high purity levels. The compound's reactivity profile has been evaluated through various reactions, including Diels-Alder reactions with other organic compounds .

-

Case Studies :

- A study investigated the use of this compound in synthesizing novel derivatives with enhanced biological activities. These derivatives exhibited promising results in preliminary pharmacological tests against cancer cell lines .

- Another case study highlighted its role as an intermediate in developing agrochemicals that demonstrated improved efficacy against resistant pest populations .

Data Table: Biological Activity Overview

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Enhanced potency and selectivity |

| Agrochemicals | Development of herbicides | Increased efficacy against resistant pests |

| Material Science | Synthesis of fluorinated polymers | Improved thermal stability |

Propiedades

Número CAS |

406-10-0 |

|---|---|

Fórmula molecular |

C6H7F3O2 |

Peso molecular |

168.11 g/mol |

Nombre IUPAC |

ethyl 4,4,4-trifluorobut-2-enoate |

InChI |

InChI=1S/C6H7F3O2/c1-2-11-5(10)3-4-6(7,8)9/h3-4H,2H2,1H3 |

Clave InChI |

ZKRJCMKLCDWROR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=CC(F)(F)F |

SMILES canónico |

CCOC(=O)C=CC(F)(F)F |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl 4,4,4-trifluorocrotonate in organic synthesis?

A1: this compound is a valuable reagent in organic synthesis, primarily serving as a dienophile in Diels-Alder reactions and as a Michael acceptor. [] Its structure allows for the introduction of a trifluoromethyl group into target molecules, a modification often sought after in medicinal chemistry and materials science due to the unique properties the trifluoromethyl group imparts.

Q2: What is known about the stereochemistry of reactions involving this compound?

A2: Studies have shown that this compound exhibits stereoselectivity in Diels-Alder reactions. For instance, its reaction with 1-methoxy- and 1-ethoxy-cyclohexa-1,3-dienes favors the formation of the (1RS,2RS,3SR,4RS) (exo-carboxylate) bicyclo[2.2.2]octene isomers. [, ] This stereochemical preference can be attributed to electronic and steric factors influencing the transition state of the cycloaddition.

Q3: Beyond its role as a reagent, has this compound been explored in other contexts?

A4: Interestingly, derivatives of this compound have been used to synthesize fluorinated dendrimers. [] Researchers synthesized water-soluble poly(amidoamine) (PAMAM) dendrimer derivatives by reacting PAMAM dendrimers with a mixture of this compound and methyl acrylate. These fluorinated dendrimers were then studied for their diffusion properties within bicontinuous cubic phases, offering insights into their potential for drug delivery applications.

Q4: What are the safety considerations when working with this compound?

A5: this compound should always be handled with caution in a well-ventilated area or under a fume hood. [] Direct contact with skin or eyes should be avoided, and appropriate personal protective equipment should be worn during handling. It is crucial to consult the safety data sheet before working with this compound.

Q5: What are some industrial applications of this compound?

A6: this compound serves as a crucial intermediate in the synthesis of certain insecticides. [] Its role highlights the practical implications of this compound beyond academic research, contributing to the development of products with agricultural applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.